Journal Name:Nature Medicine
Journal ISSN:1078-8956
IF:87.241
Journal Website:http://www.nature.com/nm/index.html
Year of Origin:1995
Publisher:Nature Publishing Group
Number of Articles Per Year:190
Publishing Cycle:Monthly
OA or Not:Not
Complex macromolecular structures from stable radical containing block copolymers
Nature Medicine ( IF 87.241 ) Pub Date: 2019-04-19 , DOI: 10.1002/pola.29385
A novel synthetic strategy for the synthesis of graft copolymers is reported. Block copolymers containing segments with stable nitroxyl radicals side groups were first prepared by anionic polymerization, which were then used as a precursor for the subsequent nitroxide‐mediated radical polymerization (NMRP) of styrene. This way, block–graft copolymers with polystyrene side chains grafted from one of the blocks were successfully synthesized in a controlled manner. In addition, block–graft copolymers with grafted polystyrene chains and a poly(tert‐butyl methacrylate) block were subjected to hydrolysis to yield the corresponding amphiphilic polymers. The structures and the molecular weight characteristics of the polymers were characterized by spectral and chromatographic analyses. The surface morphology of thus obtained polymers was also investigated by microscopic techniques. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019
Detail
Acceleration effects of 1,5,7-triazabicyclo[4.4.0]dec-5-ene with 2-methylimidazole-intercalated α-zirconium phosphate as a latent thermal initiator in the reaction of glycidyl phenyl ether and hexahydro-4-methylphthalic anhydride
Nature Medicine ( IF 87.241 ) Pub Date: 2019-10-26 , DOI: 10.1002/pola.29530
The catalytic effects of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) with 2-methylimidazole-intercalated α-zirconium phosphate (α-ZrP∙2MIm) in the reaction of glycidyl phenyl ether (GPE) and hexahydro-4-methylphthalic anhydride (MHHPA) were investigated. The reaction did not proceed within 1 h at 60 °C. On increasing the temperature to 100 °C, the conversion reached 93% for 1 h. Without the addition of TBD, the conversion was 67% at 100 °C for 1 h. Under storage conditions at 25 °C for 7 days, the conversion of GPE was only 18%. The curing behavior of 2,2-bis(4-glycidyloxyphenyl)propane (DGEBA) and MHHPA in the presence of TBD with α-ZrP∙2MIm was evaluated by differential scanning calorimetry. The addition of TBD with α-ZrP∙2MIm as a latent thermal initiator, the storage stability was maintained and the reaction proceeded rapidly under heating conditions. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2557–2561
Detail
Investigation of segmental reorganization within amphiphilic block polymer nanoparticles derived from shell crosslinked micelle templates: Shell crosslinked knedel‐like inversion
Nature Medicine ( IF 87.241 ) Pub Date: 2019-12-03 , DOI: 10.1002/pol.20190089
The construction of nanoscopic materials by synthetic methodologies that iterate covalent and supramolecular interactions has been developed over the past three decades as a powerful method to afford complex functional materials. Indeed, the present study was nearly lost in the archives of dissertation research completed in 2001, which revealed nanoscale conformational dynamics in the segmental reorganization, and partial inversion, of topologically shell crosslinked knedel‐like (SCK) nanoparticles. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019
Detail
Supramolecular polymerization of a ureidopyrimidinone-based [2]catenane prepared via ring-closing metathesis.
Nature Medicine ( IF 87.241 ) Pub Date: 2017-07-03 , DOI: 10.1002/pola.28694
The synthesis and supramolecular polymerization of a ureidopyrimidinone-based Sauvage-type [2]catenane is reported. The monomer synthesis explores many routes using the elegant metathesis catalysts of Bob Grubbs, yielding a catenane with one ureidopyrimidinone in each cycle. The supramolecular polymer obtained features both mechanical bonds and quadruple hydrogen bonding connections.
Detail
Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides.
Nature Medicine ( IF 87.241 ) Pub Date: 2017-02-10 , DOI: 10.1002/pola.28524
A straightforward and efficient synthetic method that transforms poly(methyl methacrylate) (PMMA) into value-added materials is presented. Specifically, PMMA is modified by transesterification to produce a variety of functional copolymers from a single starting material. Key to the reaction is the use of lithium alkoxides, prepared by treatment of primary alcohols with LDA, to displace the methyl esters. Under optimized conditions, up to 65% functionalization was achieved and copolymers containing alkyl, alkene, alkyne, benzyl, and (poly)ether side groups could be prepared. The versatility of this protocol was further demonstrated through the functionalization of both PMMA homo and block copolymers obtained through either radical polymerization (traditional and controlled) or anionic procedures. The scope of this strategy was illustrated by extension to a range of architectures and polymer backbones.
Detail
Selective capture of Pd2+ by graft copolymer bearing LCST graft chain and metal adsorbing stem chain
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-14 , DOI: 10.1002/pola.29520
A graft copolymer consisting of a stem chain for Pd adsorption and grafted chains for lower critical solution temperature transition efficiency separates Pd2+ from a mixture containing an excess amount of Ni2+. The polymer captures Pd2+ in the homogeneous mixture, and precipitates out by gentle heating (for example, just by grasping by hand).
Detail
Synthesis and Properties of Novel Side‐Chain Sulfonated Poly(Arylene Ether Sulfone)s for Proton Exchange Membranes
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-11 , DOI: 10.1002/pola.29533
A series of novel side‐chain sulfonated poly(arylene ether sulfone) (SPAES) multiblock and random copolymers were synthesized by condensation polymerization from a new disulfonated aryl sulfone monomer, 4,4′‐difluoro‐2,2′‐bis(3‐sulfobenzoyl)diphenyl sulfone disodium salt (DFBSPS). The chemical structures of DFBSPS and the SPAESs were characterized by proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FTIR) spectra. The SPAES membranes prepared by solution cast method exhibited high tensile strength (50–71 MPa) and high radical oxidative stability. They could keep their morphology and maintain proton conductivities after hydrolysis test in 95 °C water for 1000 h. They also showed smaller swelling ratio in in‐plane direction than in through‐plane direction and such an anisotropic effect was more significant for the multiblock copolymers than for the random ones. The multiblock copolymer membranes exhibited higher proton conductivity than the random ones with similar ion exchange capacities (IECs). Preliminary hydrogen‐oxygen fuel cell tests were performed at 60 °C and 80% relative humidity (RH). The results showed that the single cell equipped with the multibiock copolymer membrane SB3 exhibited 0.12 W cm−2 higher maximum output power density than the one equipped with the random copolymer membrane SR3 (with the same IEC), indicating much better performance of the former. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2304–2313
Detail
Cover Image, Volume 57, Issue 21
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-01 , DOI: 10.1002/pola.29156
In their work reported on page 2181, Tsai and colleagues prepared a novel polyhedral oligomeric silsesquioxane (POSS)‐containing block polymer, designated as st‐PMMA‐b‐PMAPOSS, with well‐controlled stereoregularity and the ability to recognize functional molecules using a living anionic polymerization method in the presence of Lewis acid. The St‐PMMA segment in st‐PMMA‐b‐PMAPOSS formed a helical structure and encapsulated C60 in its nanocavity, resulting in the formation of about 10 nm C60 domains that lacked ordering and existed in a quasi‐equilibrium state. (DOI: 10.1002/pola.29498)
Detail
RAFT polymerization of 2‐hydroxyethyl methacrylate in a deep eutectic solvent
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-04 , DOI: 10.1002/pola.29527
The deep eutectic solvents (DESs) are a new class of ionic liquids usually made of environmentally degradable components. In this communication, the authors report the first time use of a DES, made of choline chloride and urea, as a solvent for the RAFT polymerization of HEMA and its block copolymerization with MMA. Interestingly, the morphology studies show that DES is a potential solvent for polymerization induced self‐assembly.
Detail
Oxygen-mediated Polymerization Initiated by Oltipraz-derived Thiones.
Nature Medicine ( IF 87.241 ) Pub Date: 2017-02-11 , DOI: 10.1002/pola.28507
A pyrrolopyrazine-thione derived from oltipraz, a compound that has been investigated as a chemopreventive agent, affords radicals in the presence of thiols and oxygen via a redox cycle, an attribute that suggests its suitability as an initiator for oxygen-mediated polymerization. Here, we explore the utilization of this pyrrolopyrazine-thione, generated in situ from a precursor, as an initiator for the radical-mediated thiol-ene polymerization. While the pyrrolopyrazine-thione was shown to be capable of generating radicals in the presence of atmospheric oxygen and thiol groups, the reaction extents achievable were lower than desired owing to the presence of unwanted side reactions that would quench radical production and, subsequently, suppress polymerization. Moreover, we found that complex interactions between the pyrrolopyrazine-thione, its precursor, oxygen, and thiol groups determine whether or not the quenching reaction dominates over those favorable to polymerization.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.20 468 Science Citation Index Science Citation Index Expanded Not
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